![molecular formula C13H10INO4 B300394 2-(4-Iodoanilino)-2-oxoethyl 2-furoate](/img/structure/B300394.png)
2-(4-Iodoanilino)-2-oxoethyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodoanilino)-2-oxoethyl 2-furoate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. This compound belongs to the class of furoate esters and is known for its unique properties that make it suitable for various scientific experiments.
Wirkmechanismus
The mechanism of action of 2-(4-Iodoanilino)-2-oxoethyl 2-furoate is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins in the body. This compound has shown to have anti-inflammatory and anti-cancer properties, and it is believed to work by blocking the activity of certain enzymes that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
2-(4-Iodoanilino)-2-oxoethyl 2-furoate has various biochemical and physiological effects on the body. It has shown to have anti-inflammatory properties, and it is believed to work by blocking the activity of certain enzymes that are involved in inflammation. This compound has also shown to have anti-cancer properties, and it is believed to work by inhibiting the growth of cancer cells. Additionally, 2-(4-Iodoanilino)-2-oxoethyl 2-furoate has shown to have antibacterial properties, and it is believed to work by inhibiting the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-Iodoanilino)-2-oxoethyl 2-furoate in lab experiments is its unique properties that make it suitable for various biological and chemical experiments. This compound has shown promising results in the development of new drugs and pharmaceuticals, and it has potential applications in the treatment of various diseases. However, one of the limitations of using this compound is its cost and availability. The synthesis of this compound is complex and requires specialized equipment and expertise, which makes it expensive and difficult to obtain.
Zukünftige Richtungen
There are various future directions for the use of 2-(4-Iodoanilino)-2-oxoethyl 2-furoate in scientific research. One of the future directions is the development of new drugs and pharmaceuticals that use this compound as a key ingredient. This compound has shown promising results in the treatment of various diseases, and further research is needed to explore its potential applications. Another future direction is the optimization of the synthesis method to reduce the cost and increase the availability of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of 2-(4-Iodoanilino)-2-oxoethyl 2-furoate involves the reaction of 4-iodoaniline with ethyl furoate in the presence of a catalyst. The reaction takes place under controlled conditions, and the product is obtained after purification and isolation processes. The purity of the final product is crucial for its use in scientific research, and various techniques such as chromatography and spectroscopy are used to ensure its purity.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodoanilino)-2-oxoethyl 2-furoate has various applications in scientific research. It is used as a reagent in the synthesis of other compounds, and its unique properties make it suitable for various biological and chemical experiments. This compound is used in the development of new drugs and pharmaceuticals, and it has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections.
Eigenschaften
Produktname |
2-(4-Iodoanilino)-2-oxoethyl 2-furoate |
---|---|
Molekularformel |
C13H10INO4 |
Molekulargewicht |
371.13 g/mol |
IUPAC-Name |
[2-(4-iodoanilino)-2-oxoethyl] furan-2-carboxylate |
InChI |
InChI=1S/C13H10INO4/c14-9-3-5-10(6-4-9)15-12(16)8-19-13(17)11-2-1-7-18-11/h1-7H,8H2,(H,15,16) |
InChI-Schlüssel |
IPXITOLPTCAMGT-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)I |
Kanonische SMILES |
C1=COC(=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.